molecular formula C9H6ClNO B145437 1H-Indole-1-carbonyl chloride CAS No. 127485-48-7

1H-Indole-1-carbonyl chloride

Cat. No. B145437
M. Wt: 179.6 g/mol
InChI Key: XWTPYIJTWSSVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-1-carbonyl chloride, also known as indole-1-carbonyl chloride, is a versatile organic compound used in various scientific research applications. It is a synthetic intermediate that is widely used in the pharmaceutical industry to synthesize various drugs and biologically active compounds. The compound is obtained by reacting indole with phosgene in the presence of a catalyst.

Mechanism Of Action

The mechanism of action of 1H-Indole-1-carbonyl chloride is not well understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and proteins in the body. The compound is also believed to interfere with the DNA replication process, leading to cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1H-Indole-1-carbonyl chloride are not well studied. However, it is known that the compound has antiviral, anticancer, and antimicrobial properties. The compound is also known to have anti-inflammatory and analgesic properties.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-Indole-1-carbonyl chloride in lab experiments are its versatility and ease of synthesis. The compound is readily available and can be synthesized in high yield. The compound is also stable under a wide range of conditions, making it easy to handle in lab experiments. The limitations of using 1H-Indole-1-carbonyl chloride in lab experiments are its toxicity and potential health hazards. The compound is highly toxic and should be handled with care. It is also a potential health hazard and should be used in a well-ventilated area.

Future Directions

There are several future directions for the research and development of 1H-Indole-1-carbonyl chloride. Some of the notable future directions are:
1. Synthesis of novel biologically active compounds using 1H-Indole-1-carbonyl chloride as an intermediate.
2. Investigation of the mechanism of action of 1H-Indole-1-carbonyl chloride.
3. Development of new synthetic routes for the synthesis of 1H-Indole-1-carbonyl chloride.
4. Investigation of the biochemical and physiological effects of 1H-Indole-1-carbonyl chloride.
5. Synthesis of new dyes and pigments using 1H-Indole-1-carbonyl chloride as a starting material.
Conclusion:
In conclusion, 1H-Indole-1-carbonyl chloride is a versatile organic compound that is widely used in various scientific research applications. The compound is obtained by reacting indole with phosgene in the presence of a catalyst. The compound has antiviral, anticancer, and antimicrobial properties and is used in the synthesis of various biologically active compounds. The compound has several advantages and limitations for lab experiments and has several future directions for research and development.

Synthesis Methods

The synthesis of 1H-Indole-1-carbonyl chloride involves the reaction of indole with phosgene in the presence of a catalyst. The reaction is carried out in anhydrous conditions, and the product is obtained in high yield. The reaction can be represented as follows:
Indole + Phosgene → 1H-Indole-1-carbonyl chloride

Scientific Research Applications

1H-Indole-1-carbonyl chloride is widely used in scientific research applications. It is a versatile intermediate that is used in the synthesis of various biologically active compounds, such as antiviral, anticancer, and antimicrobial agents. The compound is also used in the synthesis of natural products and alkaloids. Some of the notable compounds that are synthesized using 1H-Indole-1-carbonyl chloride are indole-3-carboxaldehyde, indole-3-acetic acid, and indole-3-butyric acid. The compound is also used in the synthesis of various dyes and pigments.

properties

IUPAC Name

indole-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTPYIJTWSSVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622873
Record name 1H-Indole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-1-carbonyl chloride

CAS RN

127485-48-7
Record name 1H-Indole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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